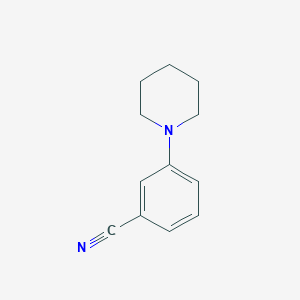

3-Piperidin-1-ylbenzonitrile

Übersicht

Beschreibung

3-Piperidin-1-ylbenzonitrile is a chemical compound with the CAS Number: 175696-74-9 . It has a molecular weight of 186.26 and a molecular formula of C12H14N2 . The compound is used for proteomics research .

Synthesis Analysis

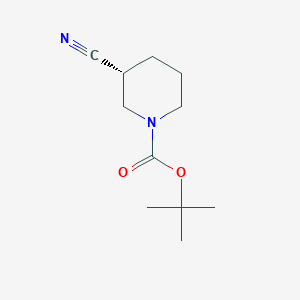

The synthesis of 3-Piperidin-1-ylbenzonitrile can be achieved from NISTC2156710 and 3-Bromobenzonitrile . Chemicalbook provides 7 synthetic routes for this compound .Molecular Structure Analysis

The InChI code for 3-Piperidin-1-ylbenzonitrile is 1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Piperidin-1-ylbenzonitrile include a molecular weight of 186.26 and a molecular formula of C12H14N2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

3-Piperidin-1-ylbenzonitrile: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals . The compound can undergo reactions like hydrogenation, cyclization, and amination to produce substituted piperidines, spiropiperidines, and piperidinones.

Pharmacological Research

In pharmacology, 3-Piperidin-1-ylbenzonitrile derivatives exhibit a wide range of biological activities. They are explored for potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and antipsychotic agents .

Drug Discovery

The piperidine moiety, which is part of 3-Piperidin-1-ylbenzonitrile , is a common feature in FDA-approved drugs. Its derivatives are being investigated for their pharmacophoric features, which are essential for the interaction with biological targets .

Biological Activity Studies

Researchers use 3-Piperidin-1-ylbenzonitrile to study its biological activity profile. It serves as a lead compound for the discovery and biological evaluation of new drugs, particularly those containing the piperidine ring .

Organic Chemistry Research

In organic chemistry, 3-Piperidin-1-ylbenzonitrile is used to develop new synthetic methodologies. It’s involved in multicomponent reactions, annulation processes, and as a substrate for catalytic transformations .

Alkaloid Synthesis

Alkaloids containing the piperidine ring are synthesized using 3-Piperidin-1-ylbenzonitrile . These alkaloids have significant pharmacological properties and are found in many natural products .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-1-ylbenzonitrile | |

CAS RN |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)